Shikimic acid

Catalog No.
S543131
CAS No.
138-59-0
M.F
C7H10O5
M. Wt
174.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Shikimic acid

CAS Number

138-59-0

Product Name

Shikimic acid

IUPAC Name

(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1

InChI Key

JXOHGGNKMLTUBP-HSUXUTPPSA-N

SMILES

C1C(C(C(C=C1C(=O)O)O)O)O

Solubility

0.86 M
Water solubility = 1.5X10+5 mg/l @ 21 °C
Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether
150 mg/mL at 21 °C

Synonyms

(–)-Shikimic Acid, L-Shikimic Acid, Shikimic acid

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O

Description

The exact mass of the compound Shikimic acid is 174.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.86 mwater solubility = 1.5x10+5 mg/l @ 21 °csolubility in water about 18 g/100 ml; solubility @ 23 °c (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether150 mg/ml at 21 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59257. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids. It belongs to the ontological category of hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Shikimic Acid in Pharmaceutical Research

Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) is a naturally occurring organic compound with significant applications in pharmaceutical research. Its primary importance lies in its role as a precursor for the antiviral drug oseltamivir, also known by the brand name Tamiflu []. Oseltamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B infections []. Shikimic acid acts as the starting material for the industrial synthesis of oseltamivir, making it a crucial element in the production of this essential antiviral medication.

Purity

>95% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Needles from methanol/ethyl acetate

XLogP3

-1.7

Exact Mass

174.0528

Appearance

Solid powder

Melting Point

186.0 °C
183-184.5 °C
186°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29MS2WI2NU

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

138-59-0

Wikipedia

Shikimic acid
Shikimate

Methods of Manufacturing

CHEMICAL SYNTHESIS: SMISSMAN ET AL; J AM CHEM SOC 84: 1040 (1962).
Isolation from the fruit of the oriental plant Illicium religiosum (Seib et Jucc, Magnoliacea: JF Eykman, Rec Trav Chim 4: 32 (1885), idem Ber 24: 1278 (1891); improved synthesis: JL Pawlak, GA Berchtold, J Org Chem 52: 1765 (1987)

Analytic Laboratory Methods

HPLC WAS USED TO DETECT SHIKIMIC ACID IN WINES & FRUIT JUICES.

Dates

Modify: 2023-08-15

Bohm, B.A. Shikimic Acid (3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic Acid). Chem. Rev. 65(4), 435-466 (1965).

Rawat, G., Tripathi, P., and Saxena, R.K. Expanding horizons of shikimic acid. Recent progresses in production and its endless frontiers in application and market trends. Appl. Microbiol. Biotechnol. 97(10), 4277-4287 (2013).

Kim, M.J., Sim, D.Y., Lee, H.M., et al. Hypolipogenic effect of shikimic acid via inhibition of MID1IP1 and phosphorylation of AMPK/ACC. Int. J. Mol. Sci. 20(3), E582 (2019).

Lu, F., Yin, D., Pu, Y., et al. Shikimic acid promotes oligodendrocyte precursor cell differentiation and accelerates remyelination in mice. Neurosci. Bull. 35(3), 434-446 (2019).

Brown SA, et al. Nature, 1955, 175(4459), 688-689.

Eykman, J. F. (1881). "The botanical relations of Illicium religiosum Sieb., Illicium anisatum Lour". American Journal of Pharmacy. 53 (8).

Enrich, Liza B.; Scheuermann, Margaret L.; Mohadjer, Ashley; Matthias, Kathryn R.; Eller, Chrystal F.; Newman, M. Scott; Fujinaka, Michael; Poon, Thomas (April 2008). "Liquidambar styraciflua: a renewable source of shikimic acid". Tetrahedron Letters. 49 (16): 2503–2505. doi:10.1016/j.tetlet.2008.02.140.

Herrmann, K. M.; Weaver, L. M. (1999). "The Shikimate Pathway". Annual Review of Plant Physiology and Plant Molecular Biology. 50: 473–503. doi:10.1146/annurev.arplant.50.1.473. PMID 15012217.

Goerisch, H. (1978). "On the mechanism of the chorismate mutase reaction". Biochemistry. 17 (18): 3700–3705. doi:10.1021/bi00611a004. PMID 100134.

Kast, P.; Tewari, Y. B.; Wiest, O.; Hilvert, D.; Houk, K. N.; Goldberg, Robert N. (1997). "Thermodynamics of the Conversion of Chorismate to Prephenate: Experimental Results and Theoretical Predictions". Journal of Physical Chemistry B. 101 (50): 10976–10982. doi:10.1021/jp972501l.

"Gallic acid pathway". metacyc.org.

Bradley, D. (December 2005). "Star role for bacteria in controlling flu pandemic?". Nature Reviews Drug Discovery. 4 (12): 945–946. doi:10.1038/nrd1917. PMID 16370070. S2CID 30035056.

Krämer, M.; Bongaerts, J.; Bovenberg, R.; Kremer, S.; Müller, U.; Orf, S.; Wubbolts, M.; Raeven, L. (2003). "Metabolic engineering for microbial production of shikimic acid". Metabolic Engineering. 5 (4): 277–283. doi:10.1016/j.ymben.2003.09.001. PMID 14642355.

Johansson, L.; Lindskog, A.; Silfversparre, G.; Cimander, C.; Nielsen, K. F.; Liden, G. (2005). "Shikimic acid production by a modified strain of E. coli (W3110.shik1) under phosphate-limited and carbon-limited conditions". Biotechnology and Bioengineering. 92 (5): 541–552. doi:10.1002/bit.20546. PMID 16240440. S2CID 19659961.

"Maine pine needles yield valuable Tamiflu material". Boston.com. 7 November 2010.

Song, Chuanjun; Jiang, Shende; Singh, Gurdial (4 August 2011). "Facile Syntheses of (6S)-6-Fluoroshikimic Acid and (6R)-6-Hydroxyshikimic Acid". Chemical Research in Chinese Universities. 18 (2): 146–152.

Davies, G M; Barrett-Bee, K J; Jude, D A; Lehan, M; Nichols, W W; Pinder, P E; Thain, J L; Watkins, W J; Wilson, R G (February 1994). "(6S)-6-fluoroshikimic acid, an antibacterial agent acting on the aromatic biosynthetic pathway". Antimicrobial Agents and Chemotherapy. 38 (2): 403–406. doi:10.1128/AAC.38.2.403. PMC 284469. PMID 8192477.

Funke, T.; Han, H.; Healy-Fried, M. L.; Fischer, M.; Schonbrunn, E. (29 August 2006). "Molecular basis for the herbicide resistance of Roundup Ready crops". Proceedings of the National Academy of Sciences. 103 (35): 13010–13015. Bibcode:2006PNAS..10313010F. doi:10.1073/pnas.0603638103. PMC 1559744. PMID 16916934.

Evans, I. A.; Osman, M. A. (July 1974). "Carcinogenicity of bracken and shikimic acid". Nature. 250 (5464): 348–349. Bibcode:1974Natur.250..348E. doi:10.1038/250348a0. PMID 4211848. S2CID 4175635.

Chung, Hai-Jung (30 September 2009). "Evaluation of the Biological Activity of Extracts from Star-Anise (Illicium verum)". Preventive Nutrition and Food Science. 14 (3): 195–200. doi:10.3746/jfn.2009.14.3.195

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